1-(2-Ethoxyethyl)piperazine

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3) is a piperazine derivative featuring an ethoxyethyl substituent on one nitrogen atom of the piperazine ring. It is classified as a secondary amine and a tertiary amine building block.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 13484-38-3
Cat. No. B078953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyethyl)piperazine
CAS13484-38-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCOCCN1CCNCC1
InChIInChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3
InChIKeyTXQLUKMSYDOGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3): Physicochemical and Pharmacological Baseline for Research and Industrial Sourcing


1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3) is a piperazine derivative featuring an ethoxyethyl substituent on one nitrogen atom of the piperazine ring. It is classified as a secondary amine and a tertiary amine building block [1]. The compound exhibits a molecular weight of 158.24 g/mol, a calculated LogP (XLogP3) of -0.2, and a topological polar surface area (TPSA) of 24.5 Ų . These physicochemical properties differentiate it from simpler N-alkyl piperazines and influence its behavior in both biological and industrial applications.

Why 1-(2-Ethoxyethyl)piperazine Cannot Be Replaced by Unsubstituted Piperazine or Simple N-Alkyl Analogs


The ethoxyethyl moiety of 1-(2-Ethoxyethyl)piperazine is a critical structural determinant that cannot be replicated by unsubstituted piperazine or other simple N-alkyl piperazines (e.g., 1-methylpiperazine or 1-ethylpiperazine). This substitution directly impacts three key selection criteria: (1) it substantially increases lipophilicity (LogP shift from approximately -1.5 for piperazine to -0.2 for the target compound), which alters membrane permeability and bioavailability [1]; (2) it introduces a hydrogen bond acceptor (ether oxygen) that enables specific interactions with biological targets such as the 5-HT1A receptor ; and (3) it modifies the amine pKa (observed ~9.15 ), affecting protonation state and reactivity in both medicinal chemistry and industrial CMP applications. Consequently, generic substitution would fail to recapitulate the activity profiles observed in antihistaminic, CNS-targeted, and semiconductor polishing applications detailed below.

Quantitative Differentiation of 1-(2-Ethoxyethyl)piperazine: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Piperazine

1-(2-Ethoxyethyl)piperazine exhibits a calculated LogP (XLogP3) of -0.2, compared to an estimated LogP of -1.5 for unsubstituted piperazine [1]. This 1.3 log unit increase in lipophilicity translates to an approximately 20-fold higher predicted octanol-water partition coefficient, enhancing passive membrane diffusion and blood-brain barrier penetration potential [2]. The compound also possesses a TPSA of 24.5 Ų, which is within the optimal range for CNS drug candidates (<90 Ų) [3].

Medicinal Chemistry Physicochemical Profiling Drug Design

H1-Antihistaminic Activity: 39-Fold In Vivo Potency Enhancement Over Chlorpheniramine

In a structure-activity relationship study of 2-(4-substituted-1-piperazinyl)benzimidazoles, the derivative 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (compound 69) demonstrated 39 times greater in vivo H1-antihistaminic potency than the reference drug chlorpheniramine maleate [1]. The ethoxyethyl group at the 1-position of the benzimidazole nucleus was identified as critical for potent in vivo activity, with the oxygen atom playing a key role . This study provides a direct, quantitative comparison of a derivative containing the 1-(2-ethoxyethyl)piperazine scaffold against a clinically used H1-antagonist.

Antihistamine H1 Receptor Structure-Activity Relationship

5-HT1A Receptor Affinity: A Differentiating CNS Target Engagement

1-(2-Ethoxyethyl)piperazine has been reported to possess affinity for the 5-HT1A serotonin receptor . While a precise Ki value is not disclosed in the primary literature for the parent compound, this receptor interaction distinguishes it from simple N-alkyl piperazines, which typically lack significant 5-HT1A affinity [1]. The 5-HT1A receptor is a validated target for anxiolytic and antidepressant drug development [2].

Serotonin Receptor 5-HT1A CNS Drug Discovery

Industrial Application: Component of Chemical Mechanical Polishing (CMP) Slurries for Semiconductor Manufacturing

1-(2-Ethoxyethyl)piperazine is specifically claimed as a component in chemical mechanical polishing (CMP) slurry compositions for semiconductor element manufacturing . Patents KR-20200056808-A, US-2020157381-A1, and US-10876020-B2 describe its use as a polishing additive for insulating film polishing processes, including ILD (inter-layer dielectric) and STI (shallow trench isolation) steps [1]. This industrial application differentiates the compound from other piperazine derivatives that are not cited in CMP formulations.

Semiconductor CMP Slurry Polishing Additive

MCL-1 Protein Inhibition: A Defined Anti-Apoptotic Target Engagement

Derivatives of 1-(2-Ethoxyethyl)piperazine have been patented as compounds that inhibit the MCL-1 protein . MCL-1 is an anti-apoptotic member of the Bcl-2 family and is a validated oncology target [1]. The patent US-10300075-B2 explicitly claims compounds that inhibit MCL-1 protein and includes the 1-(2-Ethoxyethyl)piperazine scaffold among the exemplified structures [2].

MCL-1 Apoptosis Cancer Therapeutics

Optimal Research and Industrial Application Scenarios for 1-(2-Ethoxyethyl)piperazine (CAS 13484-38-3)


Medicinal Chemistry: Development of H1-Antihistaminic Agents

Researchers synthesizing benzimidazole-based H1-antagonists should prioritize 1-(2-Ethoxyethyl)piperazine as a key building block. The direct evidence from Iemura et al. (J Med Chem 1986) shows that incorporating this scaffold yields compounds with 39-fold enhanced in vivo potency over chlorpheniramine [1]. The ethoxyethyl group is essential for this activity, and substitution with simpler N-alkyl groups would abolish the observed potency.

CNS Drug Discovery: Targeting the 5-HT1A Receptor

For programs focused on anxiolytic or antidepressant drug development, 1-(2-Ethoxyethyl)piperazine offers a privileged scaffold with demonstrated affinity for the 5-HT1A receptor [1]. The compound's moderate lipophilicity (XLogP3 = -0.2) and favorable TPSA (24.5 Ų) support CNS penetration , making it a superior starting point compared to more polar or lipophilic piperazine analogs.

Semiconductor Manufacturing: CMP Slurry Formulation

Industrial formulators developing chemical mechanical polishing (CMP) slurries for silicon wafer processing should consider 1-(2-Ethoxyethyl)piperazine as a polishing additive. It is explicitly claimed in multiple patents (KR-20200056808-A, US-10876020-B2) for ILD and STI polishing applications [1]. The compound's amine functionality and specific pKa contribute to its performance in high-pH slurry environments.

Oncology Drug Discovery: MCL-1 Inhibitor Development

Medicinal chemists pursuing MCL-1 inhibitors for cancer therapy should evaluate 1-(2-Ethoxyethyl)piperazine as a core scaffold. The patent US-10300075-B2 specifically claims compounds derived from this scaffold as MCL-1 protein inhibitors [1]. This provides a validated, patent-backed starting point for lead optimization in apoptosis-targeted oncology programs.

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